molecular formula C13H25NO4 B8756395 Boc-8-aminocaprylic acid

Boc-8-aminocaprylic acid

Cat. No.: B8756395
M. Wt: 259.34 g/mol
InChI Key: PIIPUWJTWZEWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-8-aminocaprylic acid (CAS 30100-16-4) is a protected amino acid derivative with the molecular formula C₁₃H₂₅NO₄ and a molecular weight of 259.34 g/mol . It consists of an 8-carbon alkyl chain terminating in a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected amine at the ω-position. Key properties include:

  • Melting point: 56–59°C .
  • Boiling point: 406.0 ± 28.0°C (predicted) .
  • Solubility: Compatible with organic solvents like dichloromethane and dimethylformamide due to the Boc group .
  • pKa: 4.78 ± 0.10 (carboxylic acid) .

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

8-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid

InChI

InChI=1S/C13H25NO4/c1-13(2,3)18-12(17)10(11(15)16)8-6-4-5-7-9-14/h10H,4-9,14H2,1-3H3,(H,15,16)

InChI Key

PIIPUWJTWZEWIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCCCN)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Protection and Deprotection Reactions

The Boc group serves as a temporary protective moiety for the primary amine, enabling selective reactivity during synthesis.

Boc Deprotection

The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane), regenerating the free amine for subsequent reactions .
Example :

Boc-8-aminocaprylic acidTFA8-aminocaprylic acid+CO2+tert-butanol\text{this compound} \xrightarrow{\text{TFA}} \text{8-aminocaprylic acid} + \text{CO}_2 + \text{tert-butanol}

This step is essential in peptide elongation, allowing sequential coupling without side reactions .

Carboxylic Acid Activation and Esterification

The terminal carboxylic acid undergoes activation to facilitate nucleophilic acyl substitutions.

NHS Ester Formation

This compound reacts with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) to form an active ester .
Reaction Conditions :

  • Reagents : NHS (1.2 g, 10.4 mmol), DCC (3.2 g, 15.5 mmol)

  • Solvent : DCM (55 mL)

  • Time : 16 hours at room temperature

  • Yield : 94%

Application :
The NHS ester is a versatile intermediate for amide bond formation in bioconjugation and peptide synthesis .

Amide Bond Formation

The activated ester reacts with primary amines to form stable amide linkages.

Coupling with 5-Aminovaleric Acid

Reaction :

Boc-8-aminocaprylic acid NHS ester+5-aminovaleric acidEt3N, DMFAmide product\text{this compound NHS ester} + \text{5-aminovaleric acid} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Amide product}

Conditions :

  • Solvent : DMF (20 mL)

  • Base : Triethylamine (1.58 mL, 11.4 mmol)

  • Time : 16 hours at room temperature

  • Yield : 49%

This reaction demonstrates its utility in constructing spacer arms for drug delivery systems .

Mechanistic Insights

  • Steric Protection : The Boc group prevents undesired side reactions at the amine during coupling.

  • Controlled Reactivity : Sequential deprotection enables precise peptide chain elongation .

This compound’s versatility in protection, activation, and conjugation underpins its widespread use in pharmaceuticals and biochemistry .

Comparison with Similar Compounds

8-Aminocaprylic Acid (CAS 1002-57-9)

Parameter Boc-8-Aminocaprylic Acid 8-Aminocaprylic Acid
Molecular Formula C₁₃H₂₅NO₄ C₈H₁₇NO₂
Molecular Weight 259.34 g/mol 159.23 g/mol
Functional Groups Boc-protected amine, COOH Free amine, COOH
Key Differences - Acid-labile Boc group <br/> - Enhanced solubility in organic solvents - Reactive primary amine <br/> - Higher polarity due to free NH₂
Applications Intermediate in multi-step organic synthesis Direct incorporation into peptides without deprotection .

Critical Insight: The Boc group in this compound prevents undesired side reactions during coupling steps, whereas 8-aminocaprylic acid requires careful handling to avoid premature oxidation or acylation .

5-CNAC (CAS 204852-67-5)

Parameter This compound 5-CNAC
Molecular Formula C₁₃H₂₅NO₄ C₁₅H₂₀ClNO₄
Functional Groups Boc-protected amine, COOH 5-Chloro-2-hydroxybenzoyl group, COOH
Key Differences - Neutral protecting group <br/> - Linear alkyl chain - Aromatic benzoyl group <br/> - Chloro and hydroxy substituents enhance H-bonding
Applications PROTAC linkers, dendrimers Enhances oral bioavailability of peptide drugs via hydrophobic interactions .

Critical Insight: 5-CNAC’s aromatic structure improves membrane permeability compared to this compound, making it suitable for drug delivery .

Fmoc-8-Aoc-OH (CAS 126631-93-4)

Parameter This compound Fmoc-8-Aoc-OH
Protecting Group Boc (acid-labile) Fmoc (base-labile)
Deprotection TFA or HCl in dioxane Piperidine or DBU
Applications Acid-stable synthesis steps Solid-phase peptide synthesis (SPPS) under basic conditions .

Critical Insight: Fmoc-8-Aoc-OH is preferred in SPPS due to orthogonal protection strategies, while this compound is ideal for solution-phase synthesis .

Caprylic Acid (CAS 124-07-2)

Parameter This compound Caprylic Acid
Molecular Formula C₁₃H₂₅NO₄ C₈H₁₆O₂
Functional Groups Boc-protected amine, COOH COOH only
Key Differences - Amphiphilic nature <br/> - Reactivity via NH₂ and COOH - Hydrophobic <br/> - Used in lipid formulations and antimicrobial agents .

Research Findings and Data

Reactivity and Stability

  • This compound exhibits superior stability in basic conditions compared to Fmoc-8-Aoc-OH, which decomposes upon exposure to amines .
  • The Boc group’s removal efficiency (>95%) under mild acidic conditions (20% TFA in DCM) minimizes side reactions in peptide synthesis .

Q & A

Q. How to address reproducibility issues in this compound-mediated reactions?

  • Recommendations :
  • Document all experimental variables (humidity, solvent lot numbers, stirring rates).
  • Use internal standards (e.g., deuterated analogs) for quantitative NMR .

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